2,4-difluoro-3-iodobenzene-1-sulfonyl chloride
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Overview
Description
2,4-Difluoro-3-iodobenzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H2ClF2IO2S. This compound is notable for its unique combination of halogen atoms (fluorine and iodine) and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride typically involves multiple steps:
Starting Material: The synthesis often begins with 2,4-difluoro-3-iodobenzene.
Sulfonylation: The introduction of the sulfonyl chloride group is achieved through sulfonylation reactions. A common method involves reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The mixture is then quenched with water and neutralized to isolate the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-iodobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Coupled Products: Formed from cross-coupling reactions with boronic acids.
Scientific Research Applications
2,4-Difluoro-3-iodobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Acts as a reagent in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism by which 2,4-difluoro-3-iodobenzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. Generally, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The iodine atom facilitates cross-coupling reactions through oxidative addition and reductive elimination steps in the presence of palladium catalysts.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonyl Chloride: Lacks the iodine atom, making it less versatile in cross-coupling reactions.
3-Iodobenzenesulfonyl Chloride: Lacks the fluorine atoms, which can affect the compound’s reactivity and stability.
2,4-Difluoro-3-iodobenzene: Lacks the sulfonyl chloride group, limiting its use in sulfonylation reactions.
Uniqueness
2,4-Difluoro-3-iodobenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and iodine atoms, along with a sulfonyl chloride group. This combination allows for a wide range of chemical transformations, making it a valuable reagent in organic synthesis and medicinal chemistry.
Properties
CAS No. |
874804-18-9 |
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Molecular Formula |
C6H2ClF2IO2S |
Molecular Weight |
338.5 |
Purity |
95 |
Origin of Product |
United States |
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